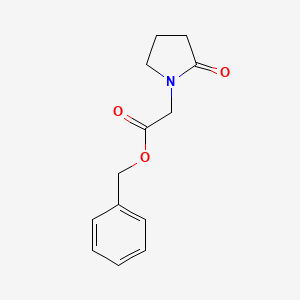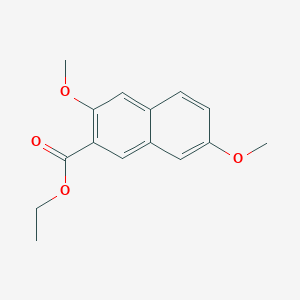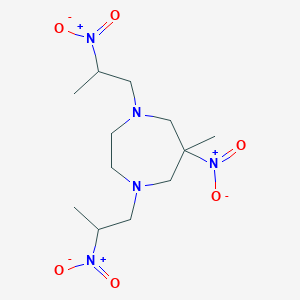
Benzyl (2-oxopyrrolidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-oxopyrrolidin-1-yl)acetate is an organic compound with the molecular formula C13H15NO3 It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (2-oxopyrrolidin-1-yl)acetate can be synthesized through the alkylation of pyrrolidin-2-one with benzyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically involves heating the reactants in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding amines or thiols derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2-oxopyrrolidin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of neurological disorders due to its structural similarity to known therapeutic agents.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of benzyl (2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby modulating neuronal activity and exerting therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2-oxopyrrolidin-1-yl)acetate: Similar in structure but with an ethyl group instead of a benzyl group.
2-(2-oxopyrrolidin-1-yl)acetamide: Contains an amide group instead of an ester group.
Pyrrolidin-2-one derivatives: Various derivatives with different substituents on the pyrrolidinone ring.
Uniqueness
Benzyl (2-oxopyrrolidin-1-yl)acetate is unique due to its specific structural features, such as the benzyl group and the ester linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
143023-95-4 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
benzyl 2-(2-oxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C13H15NO3/c15-12-7-4-8-14(12)9-13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clave InChI |
YXDDJFWPIFOWPP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)

![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)

![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)





